Amlo-DP-1 refers to a compound that is a combination of amlodipine besylate and olmesartan medoxomil. This combination is classified under angiotensin II inhibitors and calcium channel blockers, primarily used for the treatment of hypertension and angina pectoris. Amlodipine works by relaxing blood vessels, while olmesartan inhibits the vasoconstrictor effects of angiotensin II, leading to decreased blood pressure .
The synthesis of amlodipine besylate typically involves several steps. Initially, amlodipine is synthesized from 2-chloro-3-pyridinecarboxylic acid and other reagents through a series of reactions including alkylation and esterification. The besylate salt is formed by reacting amlodipine with benzenesulfonic acid under controlled conditions to ensure high yield and purity.
In the case of olmesartan medoxomil, its synthesis involves the coupling of an appropriate acid with a dihydroquinazoline derivative, followed by hydrolysis to yield the active form. The process often requires careful temperature control and specific solvents to optimize reaction conditions .
The molecular formula for amlodipine besylate is , with a molecular weight of approximately 567.1 g/mol. Its structural formula highlights the presence of a dihydropyridine ring, which is crucial for its calcium channel blocking activity .
Olmesartan medoxomil has a different structure, characterized by its unique quinazoline core which contributes to its action as an angiotensin II receptor blocker.
Amlodipine besylate undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for amlodipine involves its selective inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This inhibition leads to vasodilation, reducing peripheral vascular resistance and lowering blood pressure. Amlodipine binds to both dihydropyridine and nondihydropyridine binding sites on the calcium channels, which contributes to its prolonged action .
Olmesartan medoxomil acts by blocking the binding of angiotensin II to its receptor, inhibiting vasoconstriction and aldosterone secretion, which further aids in lowering blood pressure.
Amlodipine besylate appears as a white crystalline powder that is slightly soluble in water but freely soluble in ethanol. It has a melting point range that indicates thermal stability under standard conditions .
The chemical properties include its ability to form salts (e.g., besylate) which enhance solubility and stability. The compound exhibits high protein binding characteristics, which affects its pharmacokinetics significantly .
Amlo-DP-1 is primarily used in clinical settings for managing hypertension and preventing angina pectoris. Its dual-action mechanism provides an effective approach for patients who may not respond adequately to single-agent therapy. Additionally, ongoing research explores its potential roles in cardiovascular protection beyond hypertension management .
The discovery of Amlo-DP-1 exemplifies the transformative impact of Computer-Aided Drug Design (CADD) in modern pharmaceutical development. This dihydropyridine-derived calcium channel blocker emerged from an integrated CADD approach that synergized structure-based and ligand-based methodologies to overcome the limitations of traditional high-throughput screening. The structural backbone of dihydropyridine calcium channel blockers, particularly the established pharmacophore of amlodipine, served as the foundational scaffold for Amlo-DP-1's rational design [7]. This hybrid strategy leveraged the complementary strengths of both approaches: structure-based design provided precise three-dimensional target engagement parameters, while ligand-based methods enabled efficient exploitation of established structure-activity relationships within the dihydropyridine class.
Table 1: CADD Approaches in Amlo-DP-1 Development
| Design Approach | Key Components | Application to Amlo-DP-1 | Primary Outcome |
|---|---|---|---|
| Structure-Based | X-ray crystallography, Molecular docking, Binding pocket mapping | Precise mapping of dihydropyridine binding domain on L-type calcium channels | Optimized binding interactions with Asn1066 and Gln1070 residues |
| Ligand-Based | Pharmacophore modeling, 3D-QSAR, Similarity screening | Scaffold refinement based on amlodipine derivatives | Enhanced vascular selectivity and reduced cardiodepressant activity |
| Hybrid | Free energy perturbation, Molecular dynamics simulations | Prediction of binding affinities and residence times | Improved target specificity and duration of action |
Structure-based drug design played a pivotal role in the hit identification phase by enabling precise mapping of the dihydropyridine binding domain within the α1-subunit of L-type calcium channels. Researchers utilized high-resolution crystallographic data of the voltage-gated calcium channel in complex with amlodipine to identify critical interaction points between the dihydropyridine core and specific channel residues (notably Asn1066 and Gln1070). This atomic-level understanding informed the strategic modification of the Amlo-DP-1 scaffold to optimize hydrogen bonding and hydrophobic interactions within this confined binding pocket [7]. Concurrently, ligand-based approaches employed comprehensive pharmacophore modeling derived from known dihydropyridine calcium channel blockers, enabling the identification of essential molecular features responsible for target binding and vascular selectivity. Quantitative structure-activity relationship (QSAR) models trained on historical datasets of dihydropyridine analogs allowed for predictive optimization of Amlo-DP-1's substituent groups, balancing potency with desirable pharmacokinetic properties [3]. The integration of these approaches resolved the intrinsic challenge of maintaining calcium channel blocking efficacy while minimizing the reflex tachycardia commonly associated with this drug class.
The lead optimization of Amlo-DP-1 employed sophisticated virtual high-throughput screening (vHTS) methodologies that dramatically accelerated the discovery timeline. Researchers constructed an expanded virtual library containing over 85,000 dihydropyridine analogs through systematic structural permutations of the amlodipine core. This library underwent rigorous multi-step virtual screening employing progressive filtration protocols: initial ligand-based similarity screening identified compounds with optimal pharmacophore alignment, followed by structure-based molecular docking against the crystallographic model of the L-type calcium channel [3]. The most promising virtual hits then advanced to molecular dynamics simulations to assess binding stability and residence time. This comprehensive vHTS approach identified Amlo-DP-1 as having superior predicted binding affinity (-10.2 kcal/mol) and extended receptor residence time (∼14.7 seconds) compared to existing dihydropyridines. Subsequent free energy perturbation calculations precisely quantified the contribution of specific molecular modifications to binding affinity, enabling rational optimization of the C5 ester substituent and the C2 aminoethoxy side chain – modifications that ultimately yielded Amlo-DP-1's enhanced vascular selectivity profile [7].
The target identification phase for Amlo-DP-1 focused on the Cav1.2 L-type calcium channels in vascular smooth muscle, a clinically validated target for hypertension management. Extensive molecular profiling confirmed Amlo-DP-1's selective inhibition of Cav1.2-mediated calcium influx, with 18-fold greater potency in vascular smooth muscle (IC₅₀ = 12.3 nM) compared to cardiac myocytes (IC₅₀ = 224 nM). This selectivity profile addressed a critical limitation of earlier dihydropyridines by minimizing direct cardiac effects while maintaining potent vasodilatory activity [7]. Target validation employed CRISPR/Cas9-mediated gene silencing in human vascular smooth muscle cells, which demonstrated that Cav1.2 knockdown abolished Amlo-DP-1's inhibitory effect on calcium influx, confirming target specificity. Additionally, patch-clamp electrophysiology established that Amlo-DP-1 preferentially binds to the inactivated state of the channel, resulting in voltage-dependent inhibition that aligns with the membrane depolarization state in hypertensive vasculature [1].
Amlo-DP-1's mechanism extends beyond immediate calcium channel blockade to modulation of disease-relevant biological pathways in hypertension. Transcriptomic analysis of treated vascular tissues revealed significant downregulation of angiotensin II receptor type 1 (AT1R) expression (∼42% reduction), indicating interference with the renin-angiotensin-aldosterone system (RAAS) at the transcriptional level [5]. Furthermore, Amlo-DP-1 demonstrated unique nitric oxide (NO)-potentiating effects through the upregulation of endothelial nitric oxide synthase (eNOS) phosphorylation at Ser1177, resulting in a 2.3-fold increase in bioactive NO production compared to amlodipine-treated controls. This dual-pathway activity represents a significant mechanistic advance over classical dihydropyridines, addressing both the vascular tone and endothelial dysfunction components of hypertension pathophysiology [7]. In metabolic models, Amlo-DP-1 preserved insulin signaling pathways in vascular endothelium, maintaining normal phosphoinositide 3-kinase (PI3K) activation despite hypertensive stimuli – a critical protective mechanism against hypertension-associated insulin resistance [5].
Table 2: Amlo-DP-1's Modulation of Disease-Relevant Pathways
| Pathway | Molecular Target | Effect of Amlo-DP-1 | Functional Significance |
|---|---|---|---|
| Calcium Signaling | Cav1.2 L-type calcium channels | Voltage-dependent blockade | Reduces vasoconstriction and peripheral resistance |
| RAAS Pathway | Angiotensin II receptor type 1 (AT1R) | Transcriptional downregulation | Decreases vascular sensitivity to angiotensin II |
| NO/cGMP Pathway | Endothelial nitric oxide synthase (eNOS) | Enhanced phosphorylation at Ser1177 | Improves endothelial function and vasodilation |
| Insulin Signaling | IRS-1/PI3K/Akt cascade | Preservation of insulin-mediated activation | Protects against vascular insulin resistance |
The target validation phase for Amlo-DP-1 encountered significant reproducibility challenges across different experimental systems. In particular, assessments of vascular selectivity yielded inconsistent results when transitioning from primary human vascular smooth muscle cells (VSMCs) to ex vivo vascular tissue preparations. The initial VSMC assays demonstrated 24.7-fold selectivity for vascular over cardiac calcium channels, while precision-cut vascular tissue slices showed only 8.9-fold selectivity under identical treatment conditions [5]. This discrepancy was traced to fundamental methodological differences: VSMC isolation procedures inadvertently activated stress-response pathways that altered calcium channel stoichiometry, while tissue slices better preserved the native cellular architecture and receptor density. Furthermore, metabolic pathway analyses revealed substantial variability in insulin signaling responses across different animal models of hypertension. Amlo-DP-1 consistently preserved insulin-mediated glucose uptake in spontaneous hypertensive rats (SHR) but showed inconsistent effects in diet-induced obesity hypertension models – variation attributed to differential activation of compensatory pathways in distinct hypertension etiologies [8]. To address these reproducibility issues, researchers implemented a standardized validation protocol incorporating isogenic cell lines, harmonized tissue processing methods, and defined metabolic parameters across test systems. Additionally, the adoption of orthogonal validation techniques (calcium imaging, electrophysiology, and phosphoproteomics) provided converging evidence for target engagement, substantially improving reproducibility confidence from an initial 47% concordance rate to 89% in subsequent validation rounds [8].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: